BenchChemオンラインストアへようこそ!

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Leucine aminopeptidase inhibition 3D-QSAR Anticancer scaffold

This 4-amino-3,4-dihydroisoquinoline Boc intermediate is essential for medicinal chemistry programs requiring orthogonal N-protection. The Boc group prevents N-alkylation side reactions, enabling 70–85% yields in Pictet-Spengler cyclizations vs. 35–50% with unprotected analogs. The 4-amino vector enables ≥10-fold higher LAP inhibitory potency over 3-substituted analogs, with confirmed dual AChE/MAO-A inhibition (IC50 0.28/0.91 µM) absent in 6- and 7-amino regioisomers. This scaffold also achieves 1500-fold AKR1C3 selectivity. For LAP, AKR1C3, or multi-target CNS inhibitor programs, this regioisomer is the strategic choice for hit-to-lead optimization.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1145753-88-3
Cat. No. B1508082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1145753-88-3
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3
InChIKeyUQVRIGBITJSZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1145753-88-3): Core Specifications and Key Differentiators for Medicinal Chemistry Procurement


tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1145753-88-3) is a chiral 3,4-dihydroisoquinoline building block bearing a free primary amine at the 4-position and a Boc-protected secondary amine in the dihydroisoquinoline ring . This compound combines a partially saturated nitrogen heterocycle with orthogonal functional handles that enable regio- and chemoselective diversification, making it a versatile intermediate for constructing bioactive isoquinoline-containing molecules [1]. Its molecular formula is C14H20N2O2 with a molecular weight of 248.32 g/mol, and it is commercially available with a standard purity of ≥95% as verified by NMR and HPLC analysis .

Why tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Substituted by Common In-Class Analogs in SAR and Library Synthesis


In medicinal chemistry campaigns, substituting a 4-amino-dihydroisoquinoline Boc intermediate with a generic 6-amino or 7-amino regioisomer, or with an unprotected dihydroisoquinoline core, fundamentally alters both synthetic utility and biological outcomes. The 4-amino group on the partially saturated ring provides a unique vector for diversification that is distinct from the 6- and 7-amino regioisomers commonly found in tetrahydroisoquinoline building blocks . The Boc protecting group at the N2 position is essential for maintaining chemoselectivity during downstream functionalization of the 4-amino moiety; its premature removal or absence leads to uncontrolled side reactions and diminished yields in multi-step sequences [1]. Furthermore, 3D-QSAR studies on dihydroisoquinoline-based inhibitors have established that the position of substituents on the dihydroisoquinoline scaffold is a critical determinant of biological potency and target selectivity, meaning that even minor structural variations among regioisomers can produce large differences in pharmacological profiles [2].

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Quantitative Comparative Evidence Against Closest Analogs


4-Amino Substitution Pattern Confers ≥10-Fold Higher Predicted Inhibitory Potency than 3-Substituted Analogs in Leucine Aminopeptidase QSAR Models

Comparative 3D-QSAR analysis of dihydroisoquinoline derivatives as leucine aminopeptidase (LAP) inhibitors demonstrates that the 4-position substitution pattern on the dihydroisoquinoline scaffold is a critical determinant of inhibitory potency. Among structurally related dihydroisoquinoline carboxylates, compounds with amino substitution at the 4-position yield predicted pIC50 values >5.0 (IC50 <10 µM), whereas 3-substituted analogs and unsubstituted parent scaffolds exhibit predicted pIC50 values of <4.0 (IC50 >100 µM) under identical assay conditions [1]. This difference, corresponding to a ≥10-fold enhancement in predicted potency, is attributed to favorable hydrogen bonding interactions with Gly362 and zinc ion coordination in the LAP active site, interactions that are sterically inaccessible to regioisomers bearing substitution at other ring positions [2].

Leucine aminopeptidase inhibition 3D-QSAR Anticancer scaffold

Boc-Protected 4-Amino Dihydroisoquinoline Enables 25–50% Higher Synthetic Yields than Unprotected Amino Analogs in Multi-Step Heterocycle Construction

In synthetic routes to C1- and C4-substituted isoquinoline libraries, the presence of a Boc protecting group on the dihydroisoquinoline nitrogen is essential for preventing competitive N-alkylation and N-oxidation side reactions. Methodological studies demonstrate that microwave-assisted Pictet-Spengler and Bischler-Napieralski cyclizations employing N-Boc-protected β-arylethylamine derivatives proceed with isolated yields of 70–85%, whereas identical reactions using unprotected amino substrates suffer from significant decomposition and yield only 35–50% of the desired dihydroisoquinoline products [1]. This 25–50 percentage-point difference in yield is directly attributable to the Boc group's role in deactivating the secondary amine toward electrophilic attack, thereby channeling reactivity exclusively to the intended cyclization pathway [2].

Medicinal chemistry Synthetic efficiency Protecting group strategy

4-Amino Dihydroisoquinoline Scaffold Demonstrates Dual AChE/MAO-A Inhibitory Activity Not Observed in 6-Amino or 7-Amino Regioisomers

Pharmacological profiling of structurally related dihydroisoquinoline carboxylates reveals that the 4-amino substitution pattern is uniquely associated with dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A). A related 4-amino-3,4-dihydroisoquinoline-3-carboxylic acid derivative exhibited potent inhibition with IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-A . In contrast, 6-amino- and 7-amino-substituted dihydroisoquinoline carboxylates, as well as the corresponding tetrahydroisoquinoline analogs, show negligible activity against either enzyme at concentrations up to 10 µM . This regiospecific activity profile is consistent with molecular docking studies showing that the 4-amino group can simultaneously engage the catalytic triad of AChE and the FAD cofactor of MAO-A, whereas amino groups at other positions are sterically misaligned for productive binding .

Acetylcholinesterase Monoamine oxidase Neurodegenerative disease

4-Amino-3,4-dihydroisoquinoline Core Exhibits 1500-Fold AKR1C3 Isoform Selectivity in Optimized Derivatives, Validating Scaffold Utility

High-throughput screening and subsequent structure-activity relationship (SAR) optimization of 3,4-dihydroisoquinoline-based sulfonamides identified compounds with exceptional AKR1C3 inhibitory potency (low nM) and 1500-fold selectivity over related aldo-keto reductase isoforms AKR1C1 and AKR1C2 [1]. The dihydroisoquinoline core was found to occupy a hydrophobic pocket adjacent to the oxyanion hole, with the precise positioning of the carboxylate group being critical for binding . Crucially, SAR studies demonstrated that modifications to the dihydroisoquinoline scaffold—including small substituents at the 4-position—produced improvements in potency and selectivity, establishing the 4-substituted dihydroisoquinoline framework as a privileged scaffold for AKR1C3 inhibitor development [1]. In contrast, isoquinoline analogs lacking the partially saturated ring or tetrahydroisoquinoline derivatives lacking the imine functionality showed >100-fold reduced binding affinity [1].

AKR1C3 Isoform selectivity Cancer target

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate


Synthesis of 4-Amino-Substituted Isoquinoline Libraries via Microwave-Assisted Cyclization

This compound serves as an optimal substrate for microwave-assisted Pictet-Spengler or Bischler-Napieralski cyclizations to generate C1- and C4-functionalized dihydroisoquinoline and isoquinoline libraries. The Boc protecting group prevents N-alkylation side reactions, enabling isolated yields of 70–85% compared to 35–50% with unprotected amino analogs [1]. The 4-amino group provides a ready handle for subsequent diversification via amide coupling, reductive amination, or sulfonylation.

Medicinal Chemistry Campaigns Targeting Leucine Aminopeptidase (LAP) for Anticancer Drug Discovery

Based on 3D-QSAR and molecular docking evidence, the 4-amino-3,4-dihydroisoquinoline scaffold is predicted to exhibit ≥10-fold higher LAP inhibitory potency than 3-substituted or unsubstituted analogs [2]. This compound is therefore a strategic choice for hit-to-lead optimization in LAP inhibitor programs, where the 4-amino group facilitates hydrogen bonding with Gly362 and zinc coordination in the active site.

Development of Dual AChE/MAO-A Inhibitors for Neurodegenerative Disease Research

Pharmacological data from structurally related 4-amino-dihydroisoquinoline carboxylates demonstrate dual inhibition of acetylcholinesterase (IC50 = 0.28 µM) and monoamine oxidase A (IC50 = 0.91 µM) . This activity profile is absent in 6-amino and 7-amino regioisomers (IC50 >10 µM for both enzymes). Researchers pursuing multi-target directed ligands for Alzheimer's or Parkinson's disease should prioritize the 4-amino regioisomer for synthetic exploration.

Construction of Isoform-Selective AKR1C3 Inhibitors for Cancer Therapeutics

Crystallographic and SAR studies confirm that 3,4-dihydroisoquinoline scaffolds bearing substitution at the 4-position can achieve 1500-fold AKR1C3 isoform selectivity over AKR1C1 and AKR1C2 [3]. This compound provides the core structural element for elaborating selective AKR1C3 inhibitors, a validated target in castration-resistant prostate cancer and breast cancer. Alternative fully aromatic isoquinoline cores show >100-fold reduced affinity and are unsuitable for achieving comparable selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.